Ramosetron
Vue d'ensemble
Description
Ramosetron is a selective 5-HT3 antagonist used as an antiemetic for chemotherapy- and postoperative-associated nausea and vomiting . It may also possess efficacy in irritable bowel syndrome . It is commonly employed to treat nausea and vomiting, in addition to certain diarrheal conditions .
Synthesis Analysis
A new method for synthesizing Ramosetron Hydrochloride has been proposed. This process involves protecting tetrahydrobenzoimidazole by cycloacyl, followed by arylcarbonylating, and acid hydrolyzing .Molecular Structure Analysis
The molecular formula of Ramosetron is C17H17N3O . The average molecular weight is 279.336 Da and the monoisotopic mass is 279.137177 Da .Physical And Chemical Properties Analysis
Ramosetron has a molecular weight of 315.8 and its formula is C17H18ClN3O . It is soluble in DMSO at 22 mg/mL .Applications De Recherche Scientifique
Treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D)
- Scientific Field: Gastroenterology
- Summary of the Application: Ramosetron is used for the treatment of IBS-D. It is a potent and selective serotonin type 3 receptor antagonist .
- Methods of Application or Experimental Procedures: In a systematic review and meta-analysis of randomized controlled trials, the efficacy and safety of ramosetron for IBS-D were analyzed. The effects of ramosetron vs placebo on symptomatic improvements were calculated using a random effects model .
Treatment of IBS-D-like Symptoms in Patients with Quiescent Inflammatory Bowel Disease (IBD)
- Scientific Field: Gastroenterology
- Summary of the Application: Ramosetron is used for the treatment of IBS-D-like symptoms in patients with quiescent IBD .
- Methods of Application or Experimental Procedures: In a randomized, double-blind, placebo-controlled trial, the effect of ramosetron on IBS-D-like symptoms in patients with quiescent IBD was assessed. Patients were randomly assigned to receive either ramosetron (5 μg) or a placebo orally once daily for 4 weeks .
- Results or Outcomes: The responder rate for relief from overall IBS-D-like symptoms at the final evaluation point was significantly higher in the ramosetron group (35.5%) than in the placebo group (11.4%). The responder rate for improvement of bowel habits was significantly higher in the ramosetron group (38.7%) than in the placebo group (14.3%). The reduction of stool frequency was significantly greater in the ramosetron group than in the placebo group .
Antiemetic for Chemotherapy- and Postoperative-Associated Nausea and Vomiting
- Scientific Field: Oncology and Anesthesiology
- Summary of the Application: Ramosetron is used as an antiemetic to prevent nausea and vomiting associated with chemotherapy and postoperative procedures .
- Methods of Application or Experimental Procedures: Ramosetron is administered to patients undergoing chemotherapy or postoperative procedures to prevent the onset of nausea and vomiting. The exact dosage and administration schedule may vary depending on the specific chemotherapy regimen or surgical procedure .
Treatment of Male Patients with Irritable Bowel Syndrome with Diarrhea (IBS-D)
- Scientific Field: Gastroenterology
- Summary of the Application: Ramosetron is used for the treatment of IBS-D in male patients .
- Methods of Application or Experimental Procedures: In a randomized, placebo-controlled, phase IV pilot study, the efficacy of ramosetron in male patients with IBS-D was evaluated .
Treatment of Postoperative Nausea and Vomiting (PONV)
- Scientific Field: Anesthesiology
- Summary of the Application: Ramosetron is used for the prevention and treatment of PONV .
- Methods of Application or Experimental Procedures: Ramosetron is administered to patients undergoing surgical procedures to prevent the onset of nausea and vomiting. The exact dosage and administration schedule may vary depending on the specific surgical procedure .
Treatment of Nausea and Vomiting Associated with Chemotherapy
- Scientific Field: Oncology
- Summary of the Application: Ramosetron is used as an antiemetic to prevent nausea and vomiting associated with chemotherapy .
- Methods of Application or Experimental Procedures: Ramosetron is administered to patients undergoing chemotherapy to prevent the onset of nausea and vomiting. The exact dosage and administration schedule may vary depending on the specific chemotherapy regimen .
Propriétés
IUPAC Name |
(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHPAPBPFQJABD-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043842 | |
Record name | Ramosetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ramosetron | |
CAS RN |
132036-88-5 | |
Record name | Ramosetron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132036-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramosetron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132036885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ramosetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09290 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ramosetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RAMOSETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZRO0SC54Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.